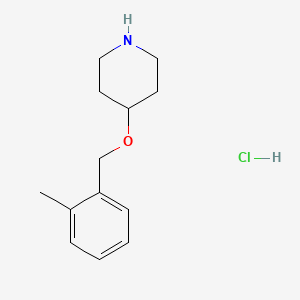

4-((2-Methylbenzyl)oxy)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-[(2-methylphenyl)methoxy]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-11-4-2-3-5-12(11)10-15-13-6-8-14-9-7-13;/h2-5,13-14H,6-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNFJQBGNQYFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methylbenzyl)oxy)piperidine hydrochloride typically involves the reaction of 2-methylbenzyl chloride with piperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

Base: Commonly used bases include sodium hydroxide or potassium carbonate.

Solvent: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene.

Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-((2-Methylbenzyl)oxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₃H₂₀ClNO

- Molecular Weight : 241.76 g/mol

- Chemical Structure : The compound features a piperidine ring substituted with a 2-methylbenzyl ether at the fourth position, which enhances its solubility and reactivity in various chemical environments.

Scientific Research Applications

The applications of 4-((2-Methylbenzyl)oxy)piperidine hydrochloride span various fields, including:

Medicinal Chemistry

- Drug Development : This compound is being explored for its potential as a therapeutic agent targeting neurological disorders, due to its ability to modulate neurotransmitter systems.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer progression, making it a candidate for oncology research.

Biological Studies

- Cell Viability Assays : Research indicates that this compound can inhibit the growth of cancer cell lines, with IC50 values suggesting moderate potency against specific types of cancer.

- Mechanistic Insights : Investigations have shown that it may induce apoptosis in cancer cells through modulation of key signaling pathways associated with cell survival.

Chemical Research

- Building Block for Synthesis : It serves as a versatile building block for synthesizing more complex molecules in organic chemistry.

- Reaction Mechanisms : The compound is utilized in studying reaction mechanisms and developing new synthetic methodologies.

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of this compound:

-

In Vitro Studies :

- Research demonstrated significant inhibition of cell growth in various cancer cell lines, indicating its potential as an anticancer agent.

- Mechanistic studies revealed that the compound could induce apoptosis through specific signaling pathways.

-

In Vivo Studies :

- Initial animal studies suggest promising therapeutic benefits in models of neurodegeneration and cancer; however, further comprehensive studies are required to confirm these findings.

Mechanism of Action

The mechanism of action of 4-((2-Methylbenzyl)oxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Piperidine Derivatives

*Molecular weight calculated based on analogous compounds.

Substituent Position and Electronic Effects

- Electron-Withdrawing Groups (e.g., Cl, F) : Derivatives like 4-[(4-chlorobenzyl)oxy]piperidine HCl exhibit increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility . Fluorinated analogues (e.g., 3-fluorobenzyl) are often explored for CNS applications due to improved metabolic stability .

- Electron-Donating Groups (e.g., OCH₃) : The 4-methoxybenzyl derivative shows higher solubility in polar solvents, advantageous for formulation .

Functional Group Modifications

- Thioether vs. Ether Linkages : The thioether-containing compound 2-((2-methylbenzyl)thio)-1,3,4-thiadiazole () demonstrated 65.24% inhibition against Botrytis cinerea at 50 µg/mL, highlighting the role of sulfur in enhancing antifungal activity . In contrast, ether-linked piperidines (e.g., the target compound) may prioritize stability over reactivity.

Biological Activity

4-((2-Methylbenzyl)oxy)piperidine hydrochloride is a piperidine derivative characterized by a unique substitution pattern that influences its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and various biological effects.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₀ClNO

- Molecular Weight : 241.76 g/mol

- Solubility : The hydrochloride form enhances water solubility, facilitating its use in biological assays.

Biological Activity

The biological activity of this compound encompasses a range of pharmacological effects, including antimicrobial, anti-inflammatory, and potential neuroactive properties.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antibacterial properties. The presence of electron-donating and electron-withdrawing groups on the piperidine ring can enhance antibacterial efficacy against various bacterial strains. For example, compounds with hydroxy or methyl substitutions have shown strong inhibition against several tested bacterial species .

Neuroactive Properties

Piperidine derivatives are known to interact with neurotransmitter systems, particularly those involving serotonin receptors. Some studies suggest that modifications in the piperidine structure can lead to selective agonistic or antagonistic effects on these receptors, which may have implications for treating disorders such as depression and anxiety .

Structure-Activity Relationship (SAR)

The structural modifications of piperidine derivatives significantly influence their biological activities. The unique positioning of substituents on the piperidine ring alters the compound's interaction with biological targets:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-((4-Methylbenzyl)oxy)piperidine hydrochloride | C₁₃H₂₀ClNO | Different substitution pattern on piperidine ring |

| 4-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride | C₁₄H₂₂ClNO | Additional methyl group on ether side |

| 4-(2-((2-Methylbenzyl)oxy)ethyl)piperidine hydrochloride | C₁₅H₂₄ClNO | Ethyl chain extending from the piperidine structure |

These variations can lead to differing pharmacological profiles, making SAR studies crucial for drug development.

Case Studies and Research Findings

- Antibacterial Evaluation : A study screened various piperidine derivatives for antibacterial activity, revealing that compounds with specific substitutions exhibited notable inhibitory effects against Gram-positive and Gram-negative bacteria. The study highlighted that the introduction of halogen groups could enhance antibacterial potency .

- Neuropharmacological Studies : Another investigation focused on the interaction of piperidine derivatives with serotonin receptors, indicating that certain structural modifications could lead to increased selectivity and efficacy as potential antidepressants .

- Cytotoxicity Assays : In vitro studies have demonstrated that some piperidine derivatives exhibit cytotoxic activity against cancer cell lines, suggesting potential applications in oncology .

Q & A

Q. What are the established synthetic routes for 4-((2-Methylbenzyl)oxy)piperidine hydrochloride?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting piperidine derivatives with 2-methylbenzyl chloride under alkaline conditions (e.g., using triethylamine as a base) in anhydrous solvents like dichloromethane . Post-reaction purification steps, such as recrystallization or chromatography, are critical to achieving high purity (>95%) . Safety protocols, including inert gas protection (e.g., argon) and moisture control, are essential to prevent side reactions .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the piperidine ring and benzyl group .

- HPLC with UV detection for purity assessment, particularly to detect residual solvents or unreacted precursors .

- Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis .

- Melting point determination (decomposition range: 175–180°C) to assess crystallinity and stability .

Q. What safety precautions are necessary when handling this compound?

- Personal protective equipment (PPE): Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of fine particulates .

- Storage: Store in airtight containers under argon at –20°C to minimize hydrolysis or oxidation .

- Waste disposal: Follow local regulations for halogenated organic waste due to the hydrochloride moiety .

Q. How stable is this compound under typical laboratory conditions?

Stability data indicate:

- Thermal stability: Decomposes above 180°C; avoid prolonged exposure to heat .

- Light sensitivity: Store in amber vials to prevent photodegradation of the benzyl ether group .

- Moisture sensitivity: Hydrolysis risks necessitate anhydrous handling .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying optimal reagents and solvents. For example, ICReDD’s workflow integrates computational screening of reaction parameters (e.g., temperature, base strength) with experimental validation, reducing trial-and-error iterations . Machine learning models trained on reaction databases can also prioritize conditions favoring high yields (>80%) .

Q. What strategies resolve discrepancies in reported biological activity data?

- Assay standardization: Use validated cell lines (e.g., HEK293 for receptor binding studies) and control compounds to minimize variability .

- Metabolite profiling: LC-MS/MS can identify degradation products that may interfere with activity measurements .

- Cross-validation: Compare results across orthogonal assays (e.g., in vitro enzyme inhibition vs. in vivo pharmacokinetics) .

Q. How can reaction kinetics inform scale-up protocols?

- Rate determination: Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps (e.g., benzyl chloride activation) .

- Heat transfer modeling: Predict thermal profiles to avoid exothermic runaway reactions in batch reactors .

- Solvent selection: Prioritize solvents with high boiling points (e.g., DMF) for reflux conditions while ensuring compatibility with downstream purification .

Q. What structural modifications enhance the compound’s pharmacokinetic properties?

- Bioisosteric replacement: Substitute the 2-methylbenzyl group with electron-deficient aryl rings to improve metabolic stability .

- Salt forms: Compare hydrochloride with other salts (e.g., mesylate) for solubility and bioavailability .

- Prodrug design: Introduce ester or carbamate moieties to the piperidine nitrogen for controlled release .

Q. How do solvent polarity and pH affect the compound’s reactivity?

Q. What are the limitations of current toxicity studies, and how can they be addressed?

Existing data gaps include:

- Chronic toxicity: Most studies focus on acute exposure; long-term effects require rodent models over 6–12 months .

- Ecotoxicity: Limited data on aquatic toxicity (e.g., Daphnia magna LC50) necessitate OECD 202-compliant testing .

- Mechanistic studies: Use CRISPR-engineered cell lines to identify gene targets linked to hepatotoxicity .

Methodological Considerations

Q. Designing a robust stability-indicating HPLC method

Q. Troubleshooting low yields in large-scale synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.